1,3-Dichloro-4-fluoro-2-iodobenzene

Description

Contextualization of Halogenated Benzenes in Contemporary Organic Synthesis

Halogenated benzenes are pivotal starting materials and intermediates in modern organic synthesis. ncert.nic.innumberanalytics.com The carbon-halogen bond, a key functional group, allows for a diverse range of chemical transformations, most notably cross-coupling reactions. nih.gov These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are indispensable tools for constructing complex molecular architectures. nih.gov The specific halogen present on the benzene (B151609) ring influences the compound's reactivity, with the ease of substitution generally following the trend of I > Br > Cl > F. brainly.com This differential reactivity is a cornerstone of selective synthesis. Furthermore, halogenated benzenes are utilized in the production of polymers, dyes, and other specialty chemicals, highlighting their broad industrial relevance. numberanalytics.com

Strategic Importance of Multifunctional Halogenated Arenes in Chemical Research

Multifunctional halogenated arenes, those containing several, often different, halogen atoms, offer a strategic advantage in chemical synthesis. bohrium.com The presence of multiple halogens allows for sequential and site-selective reactions, providing a streamlined pathway to complex, highly substituted aromatic compounds. bohrium.comacs.org This approach is particularly valuable in the development of new drugs and functional materials where precise control over molecular structure is paramount. bohrium.com The ability to selectively functionalize one position over another, often by exploiting the inherent reactivity differences between the various halogens, is a powerful strategy for efficient and controlled molecular construction. ossila.com For instance, the higher reactivity of an iodine substituent compared to a bromine or chlorine atom in the same molecule allows for targeted modifications. ossila.com

Unique Structural and Electronic Features of 1,3-Dichloro-4-fluoro-2-iodobenzene

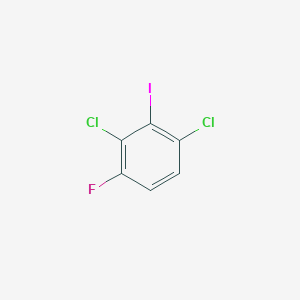

This compound is a prime example of a multifunctional halogenated arene, possessing a unique arrangement of four different halogen atoms on a benzene ring. This specific substitution pattern imparts distinct structural and electronic properties to the molecule. The presence of two chlorine atoms, a fluorine atom, and an iodine atom creates a highly electron-deficient aromatic ring. The differing electronegativity and size of the halogen atoms lead to a complex interplay of inductive and steric effects, influencing the reactivity at each position.

The carbon-iodine bond is the most reactive site for many cross-coupling reactions due to its lower bond strength compared to the carbon-chlorine and carbon-fluorine bonds. brainly.com This allows for selective functionalization at the 2-position. The fluorine atom, being the most electronegative, strongly influences the electronic nature of the ring and is generally the least reactive towards nucleophilic substitution. brainly.com The chlorine atoms provide additional sites for potential modification under more forcing reaction conditions. This hierarchy of reactivity makes this compound a versatile and valuable building block for the synthesis of complex, polysubstituted aromatic compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Cl₂FI |

| Molecular Weight | 290.89 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 1804886-60-9 nih.gov |

| Canonical SMILES | C1=CC(=C(C(=C1F)Cl)I)Cl nih.gov |

| InChI Key | XGCQTKSRYLDBQT-UHFFFAOYSA-N nih.gov |

Properties

IUPAC Name |

1,3-dichloro-4-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCQTKSRYLDBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dichloro 4 Fluoro 2 Iodobenzene

Direct Halogenation Strategies for Benzene (B151609) Ring Functionalization

Direct halogenation offers a straightforward approach to introduce chloro, fluoro, and iodo substituents onto a benzene ring. However, achieving the specific substitution pattern of 1,3-dichloro-4-fluoro-2-iodobenzene requires careful control of regioselectivity.

Regioselective Iodination Techniques

The introduction of an iodine atom at a specific position on a dichlorofluorobenzene precursor is a critical step. Various iodinating agents and conditions are employed to control the regioselectivity of this reaction. For instance, the iodination of chlorinated aromatic compounds can be achieved using elemental iodine (I₂) activated by silver salts such as silver sulfate (B86663) (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluorophosphate (B91526) (AgPF₆). uky.edunih.govnih.gov The choice of the silver salt and reaction conditions can influence the position of iodination. For example, in the case of chlorobenzene, certain silver salt/iodine combinations selectively introduce the iodine atom at the para position to the chlorine substituent. uky.edunih.govnih.gov

Other iodinating reagents like N-iodosuccinimide (NIS) in conjunction with an acid catalyst, or a combination of iodine and an oxidizing agent like iodic acid, have also been utilized for the iodination of aromatic amines and other activated aromatic compounds. researchgate.net The regiochemical outcome of these reactions is highly dependent on the directing effects of the substituents already present on the benzene ring.

Table 1: Iodinating Reagents and their Applications

| Reagent System | Substrate Type | Key Features |

| Ag₂SO₄/I₂, AgSbF₆/I₂, AgBF₄/I₂, AgPF₆/I₂ | Chlorinated aromatic compounds | Offers access to various iodoarenes; regioselectivity is influenced by the silver salt used. uky.edunih.govnih.gov |

| N-Iodosuccinimide (NIS)/Acid Catalyst | Aromatic compounds | Electrophilic iodination, regioselectivity depends on substrate. researchgate.net |

| Iodine/Iodic Acid | Aromatic amines | Efficient for iodination of activated aromatic rings. researchgate.net |

Fluorination and Chlorination Approaches

The introduction of fluorine and chlorine atoms onto the benzene ring can be accomplished through various methods. Direct chlorination of fluorobenzene (B45895) or direct fluorination of dichlorobenzene can be challenging in terms of controlling the regiochemistry to obtain the desired 1,3-dichloro-4-fluoro isomer. More commonly, the required chloro and fluoro substitution pattern is established in a precursor molecule before the final iodination step.

Synthesis via Precursor Modification

A more common and controlled approach to the synthesis of this compound involves the chemical modification of a pre-functionalized aromatic compound.

Diazotization-Based Routes from Substituted Anilines

A widely used method for the regioselective introduction of an iodo group is through the diazotization of a corresponding substituted aniline (B41778), followed by a Sandmeyer-type reaction with an iodide salt. For the synthesis of this compound, the starting material would be 2,6-dichloro-3-fluoroaniline.

The general procedure involves treating the aniline with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid, to form a diazonium salt. google.comprepchem.comgoogle.com This diazonium salt is then reacted with a source of iodide, typically potassium iodide (KI), often with a copper(I) salt catalyst, to replace the diazonium group with an iodine atom. google.com This method offers high regioselectivity as the position of the incoming iodine atom is determined by the position of the amino group in the starting aniline. A one-pot method for diazotization and iodination has been developed to improve yield and simplify the process. google.com

Interconversion from Related Polyhalogenated Arenes

Another synthetic strategy involves the modification of an existing polyhalogenated benzene ring. For example, starting with 1,3-dichloro-2-fluorobenzene, an iodine atom can be introduced at the desired position. chemicalbook.comsigmaaldrich.com This would typically involve an electrophilic iodination reaction, where the directing effects of the existing chloro and fluoro substituents would guide the incoming iodine atom.

Similarly, a bromo-substituted precursor can be converted to the desired iodo-compound. For instance, a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, can be synthesized from 3,5-dichloro-4-fluoroaniline (B1294558) via a Sandmeyer reaction using cuprous bromide. google.com While this specific example leads to a bromo-derivative, the principle of using a Sandmeyer reaction on a suitable aniline to introduce a specific halogen is a common strategy.

Advanced Synthetic Protocols

Modern synthetic chemistry continues to develop more efficient and selective methods for the preparation of polyhalogenated arenes. These can include the use of novel catalysts and reaction conditions to improve yields and regioselectivity. For example, palladium-catalyzed reactions have been explored for the regioselective functionalization of iodo-substituted compounds, showcasing the potential for advanced catalytic methods in this area. rsc.org

Furthermore, process optimization for industrial-scale synthesis focuses on factors like reaction time, temperature, and the use of phase transfer catalysts to enhance efficiency. google.com For instance, the use of tubular reactors for diazotization reactions can offer better control and safety for large-scale production. google.com

Mechanochemical Synthesis for Organometallic Intermediates

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging sustainable technique in chemical synthesis. youtube.comnih.gov This solvent-free approach can lead to shorter reaction times, simplified procedures, and sometimes, the formation of unique products that are inaccessible through traditional solution-based methods. youtube.comnih.gov

While specific mechanochemical methods for the direct synthesis of this compound are not documented, the principles of mechanochemistry can be applied to the synthesis of its organometallic precursors. For instance, the formation of Grignard reagents or other organometallic species, which could subsequently be iodinated, can potentially be achieved through ball-milling. youtube.com This approach would involve the milling of a suitable aryl halide with a metal, such as magnesium, in the absence of a solvent.

A potential, though not yet documented, mechanochemical route could involve the diazotization of an appropriately substituted aniline, followed by a solid-state Sandmeyer-type reaction. The development of external catalyst-free and solvent-less mechanochemical protocols for generating aryl radicals from diazonium salts for subsequent reactions demonstrates the potential of this strategy. nih.gov

Stereochemical Control and Isomeric Purity Considerations

The compound this compound does not possess any chiral centers, and therefore, does not have stereoisomers such as enantiomers or diastereomers. However, the control of regioselectivity during its synthesis is critical to ensure isomeric purity. The formation of other constitutional isomers, where the substituents are arranged differently on the benzene ring, is a primary concern.

For example, during the synthesis, isomers like 1,2-dichloro-4-fluoro-5-iodobenzene (B6335997) or 1,3-dichloro-2-fluoro-4-iodobenzene (B1410147) could potentially be formed. The final purity of the product is therefore highly dependent on the regioselectivity of the synthetic steps. Purification techniques such as recrystallization or chromatography are often necessary to isolate the desired this compound isomer from any side products.

The starting material's substitution pattern is a key determinant of the final product's isomeric purity. For instance, starting from an aniline with the correct arrangement of chloro and fluoro substituents would direct the iodo group to the desired position through a Sandmeyer reaction.

Process Optimization and Scalability Studies

The development of efficient and scalable synthetic routes is crucial for the industrial production of this compound. Optimization studies would focus on improving reaction yields, minimizing side-product formation, and ensuring the process is safe and economically viable on a large scale.

Improvement of Reaction Yields and Selectivity

The Sandmeyer reaction, a common method for introducing halogens onto an aromatic ring via a diazonium salt intermediate, is a likely candidate for the synthesis of this compound. numberanalytics.comnumberanalytics.com The optimization of this reaction would involve several key parameters:

Catalyst Concentration: The concentration of the copper(I) salt catalyst is crucial for maximizing yield and selectivity. numberanalytics.com

Temperature Control: Maintaining an optimal reaction temperature is essential to minimize the decomposition of the diazonium salt and prevent side reactions. numberanalytics.com

Diazotization Conditions: The conditions for the initial diazotization of the precursor aniline, such as the acid concentration and temperature, can significantly impact the final yield.

Recent advancements in Sandmeyer-type reactions include metal-free protocols, which offer a more environmentally friendly alternative. nih.gov Photochemical methods using trihalide salts have also been shown to produce aryl halides in high yields and with excellent selectivity, avoiding the need for metal catalysts. nih.govresearchgate.net

Table 1: Factors Influencing Yield and Selectivity in Sandmeyer-type Reactions

| Parameter | Influence on Reaction | Optimization Strategy |

| Catalyst | Essential for the conversion of the diazonium salt to the aryl halide. numberanalytics.com | Optimizing the concentration and type of copper(I) salt or exploring metal-free alternatives. numberanalytics.comnih.gov |

| Temperature | Affects the stability of the diazonium salt and the rate of side reactions. numberanalytics.com | Precise temperature control to balance reaction rate and minimize decomposition. numberanalytics.com |

| Solvent | Influences the solubility of reactants and the stability of intermediates. numberanalytics.com | Selection of a solvent that promotes the desired reaction pathway. numberanalytics.com |

| Purity of Reactants | Impurities in the starting aniline can lead to the formation of undesired byproducts. | Use of highly purified starting materials. |

Development of Efficient Large-Scale Production Routes

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges. The stability of the intermediate diazonium salt is a major safety concern, as these compounds can be explosive. researchgate.net Therefore, continuous flow reactors are often preferred for large-scale diazotization reactions, as they offer better temperature control and minimize the accumulation of hazardous intermediates.

One-pot diazotization-iodination procedures have been developed for aromatic amines, which can simplify the process and improve efficiency by avoiding the isolation of the diazonium salt intermediate. ijcce.ac.ir Such a process for a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, has been reported to give high yields and is amenable to large-scale production due to its operational simplicity and mild reaction conditions.

The development of robust purification methods, such as multi-stage crystallization, is also critical for obtaining a high-purity product on a large scale. google.com

Table 2: Comparison of Batch versus Continuous Flow for Diazotization Reactions

| Feature | Batch Process | Continuous Flow Process |

| Safety | Higher risk due to the accumulation of unstable diazonium salts. researchgate.net | Improved safety due to small reaction volumes and better heat transfer. |

| Temperature Control | More challenging to maintain uniform temperature. | Precise and rapid temperature control. |

| Scalability | Scaling up can be complex and hazardous. | More straightforward and safer to scale up. |

| Productivity | Generally lower for a given reactor size. | Higher productivity due to continuous operation. |

Reactivity and Mechanistic Investigations of 1,3 Dichloro 4 Fluoro 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a reactive carbon-iodine bond makes 1,3-dichloro-4-fluoro-2-iodobenzene an excellent candidate for a variety of transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond, compared to the more stable aryl chloride bonds, allows for selective functionalization at the 2-position of the benzene (B151609) ring. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. aceschem.com In the context of this compound, the initial step is the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, which is the most labile site for this reaction. This selectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl and C-F bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. nih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.gov The general mechanism involves the activation of the boronic acid with a base to form a boronate species, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition.

For this compound, a Suzuki-Miyaura coupling would be expected to proceed selectively at the iodine-bearing carbon. However, a comprehensive review of scientific literature and patent databases did not yield specific examples of Suzuki-Miyaura reactions utilizing this particular substrate. While the reaction is theoretically feasible, detailed research findings, including reaction conditions and yields for the coupling of this compound with various boronic acids, are not publicly available at this time.

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. aobchem.com.cn A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. aobchem.com.cn The mechanism follows the general palladium-catalyzed cycle, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium(II) center.

In the case of this compound, the aryl iodide moiety would be the expected site of reaction. Despite the synthetic utility of the Stille reaction, specific documented examples of its application to this compound, including detailed experimental data, could not be located in the available scientific and patent literature.

The Negishi cross-coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organozinc reagent. This reaction is known for its high reactivity and the ability to form carbon-carbon bonds under mild conditions. The organozinc reagents are typically prepared in situ from the corresponding organohalide.

As with other palladium-catalyzed couplings, the reaction with this compound would be anticipated to occur at the carbon-iodine bond. A thorough search of the literature did not reveal any specific published research detailing the Negishi cross-coupling of this compound with organozinc reagents. Consequently, no data tables with specific research findings can be presented.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, which is a powerful method for the synthesis of substituted alkynes. The reaction is highly valued for its ability to create carbon-carbon triple bonds under mild conditions.

Given its structure, this compound is a suitable substrate for Sonogashira coupling, with the reaction expected to take place at the C-I bond. However, specific examples of Sonogashira couplings with this compound, including detailed experimental conditions, catalyst systems, and product yields, are not described in the accessible scientific and patent literature.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a versatile method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and regenerate the catalyst.

The application of the Heck reaction to this compound would lead to the formation of a substituted styrene (B11656) derivative, with the reaction occurring at the C-I bond. Despite the broad utility of the Heck reaction, a detailed search of the scientific and patent literature did not uncover any specific examples of this reaction being performed with this compound. Therefore, no specific research findings or data tables can be provided.

Hiyama Cross-Coupling with Organosilanes

The Hiyama cross-coupling reaction provides a pathway for the formation of carbon-carbon bonds by reacting an organosilane with an organic halide in the presence of a palladium catalyst. This method is valued for employing organosilicon reagents that are known to be less toxic and more stable compared to other organometallic compounds like organostannanes. nih.gov The reaction is typically activated by a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), which generates a more reactive pentacoordinate silicon intermediate. nih.govcore.ac.uk

For a substrate like this compound, the Hiyama coupling would be expected to proceed selectively at the C-I bond. While specific studies on this exact compound are not prevalent, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the activated organosilane and subsequent reductive elimination to yield the coupled product. core.ac.uk The choice of palladium catalyst and ligands, such as XPhos, is crucial for an efficient reaction, particularly when less reactive aryl chlorides are involved. nih.gov

Table 1: Key Features of Hiyama Cross-Coupling

| Feature | Description |

|---|---|

| Reactants | Organic Halide, Organosilane |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Activator | Fluoride source (e.g., TBAF) |

| Key Intermediate | Pentacoordinate silicon species |

| Bond Formed | Carbon-Carbon |

Palladium/Norbornene Cooperative Catalysis for Ortho-Functionalization

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful method for the multifunctionalization of aryl halides. nih.govnih.gov This strategy enables the simultaneous functionalization of both the ipso and ortho positions of an aryl halide. nih.gov The uniqueness of norbornene lies in its strained bicyclic structure, which facilitates migratory insertion, ortho C-H palladation, and reversible β-carbon elimination. nih.gov

In the context of this compound, this catalytic system would initiate with the oxidative addition of the C-I bond to a Pd(0) species. Norbornene then inserts into the aryl-palladium bond, and a subsequent ortho-C-H activation leads to the formation of a palladacycle. This intermediate can then react with various coupling partners. While specific applications with this compound are not detailed in the provided results, the methodology offers a route to complex, polysubstituted aromatic compounds from simpler starting materials. researchgate.net

Copper-Promoted Cross-Coupling Reactions (e.g., Ullmann-type couplings, Aryl(difluoromethyl)phosphonate synthesis)

Copper-catalyzed cross-coupling reactions are a cornerstone of synthetic organic chemistry. The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org Ullmann-type reactions have expanded to include the formation of C-N, C-O, and C-S bonds. organic-chemistry.org These reactions are particularly useful for the functionalization of aryl halides.

A notable application of copper-promoted cross-coupling is the synthesis of aryl(difluoromethyl)phosphonates. Research has shown that aryl iodides can react with [(diethoxyphosphinyl)difluoromethyl]zinc bromide in the presence of CuBr to yield the desired phosphonates. scispace.com This demonstrates the utility of copper catalysis in forming C-P bonds and introducing fluorinated moieties. For this compound, such a reaction would selectively occur at the iodine-bearing carbon, leveraging the high reactivity of the C-I bond.

Other Transition Metal Catalysis (e.g., Nickel, Iron, Cobalt)

While palladium is a dominant catalyst in cross-coupling, other transition metals like nickel, iron, and cobalt have emerged as powerful alternatives, often offering unique reactivity and cost-effectiveness.

Nickel Catalysis: Nickel catalysts are effective in a variety of cross-coupling reactions, including those involving the activation of typically less reactive C-F bonds. beilstein-journals.orgnii.ac.jpnih.gov Nickel-catalyzed reactions can proceed through different mechanisms, sometimes involving radical pathways or the formation of unique intermediates like nickelacyclopropanes. nii.ac.jpacs.org These catalysts have been used for the coupling of arylboronic acids with fluorinated substrates. beilstein-journals.orgnii.ac.jpnih.gov

Iron Catalysis: Iron-catalyzed cross-coupling reactions are attractive due to the low cost and low toxicity of iron. These reactions can be used for the coupling of alkyl electrophiles with olefins and for fluoroaromatic coupling reactions. rsc.orgnih.gov The use of ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) can modulate the selectivity of these reactions. rsc.org

Cobalt Catalysis: Cobalt catalysts have been employed in cross-dehydrogenative coupling reactions, often facilitated by visible light. nih.gov While specific examples with this compound are scarce, the potential for cobalt-catalyzed C-H functionalization and other cross-coupling reactions exists.

Table 2: Comparison of Transition Metal Catalysts

| Metal | Key Features |

|---|---|

| Nickel | Effective for C-F bond activation, can proceed via radical or unique intermediate pathways. beilstein-journals.orgnii.ac.jpnih.govacs.org |

| Iron | Low cost, low toxicity, used in reductive couplings and fluoroaromatic couplings. rsc.orgnih.gov |

| Cobalt | Used in visible-light-promoted cross-dehydrogenative couplings. nih.gov |

Regioselectivity and Chemoselectivity in Multi-Halogenated Substrates

The presence of multiple halogen atoms with different reactivities on this compound allows for highly regioselective and chemoselective functionalization. The general order of reactivity for C-X bond cleavage in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl >> C-F. mdpi.commdpi.com

This reactivity difference enables the selective coupling at the C-I position while leaving the C-Cl and C-F bonds intact. This principle is fundamental for the stepwise functionalization of polyhalogenated aromatic compounds, allowing for the introduction of different groups at specific positions. For instance, a Suzuki coupling on this compound would almost exclusively occur at the C-2 position. Subsequent, more forcing reaction conditions or different catalytic systems might then be employed to functionalize the C-Cl positions.

Ligand Effects and Catalyst Design for Optimal Reactivity

The choice of ligand in transition-metal-catalyzed cross-coupling is critical for achieving high efficiency and selectivity. Ligands can influence the electronic and steric properties of the metal center, thereby affecting all steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

For challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ and XPhos are often employed. nih.govnih.gov These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which are often the active catalysts. nih.gov The design of catalysts and the selection of ligands are active areas of research, with machine learning now being used to predict reaction performance and optimize conditions. princeton.edu

Directed C-H Functionalization and Metalation Strategies

Beyond cross-coupling at the C-I bond, the other C-H and C-halogen bonds on the this compound ring can be functionalized. Directed C-H functionalization strategies often employ a directing group to position a metal catalyst in proximity to a specific C-H bond, enabling its selective activation.

Halogen-metal exchange is another powerful strategy. For polyhalogenated substrates, this exchange can be highly regioselective. For instance, treatment with an organolithium reagent at low temperatures could potentially lead to selective lithium-iodine exchange, generating a potent nucleophile that can be trapped with various electrophiles. The presence of the other halogen atoms would influence the site of metalation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com

For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must be activated by electron-withdrawing groups (EWGs) ortho or para to the leaving group, and there must be a good leaving group. masterorganicchemistry.com In this compound, all substituents are halogens, which are deactivating towards electrophilic substitution but act as activating groups for nucleophilic substitution due to their inductive electron withdrawal.

The relative leaving group ability in SNAr reactions is often inverted compared to SN2 reactions, with the order frequently being F > Cl > Br > I. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the ipso-carbon, making it more electrophilic and stabilizing the rate-determining Meisenheimer intermediate. nih.govstackexchange.com Therefore, in a classical SNAr reaction, the fluorine atom at C-4 would be the most likely to be displaced by a nucleophile, provided it is sufficiently activated. However, the position of the fluorine atom is not ortho or para to another strongly activating group. The other halogens act as moderately activating EWGs. The iodine at C-2 is the best leaving group in terms of bond strength (C-I is the weakest), but its departure is part of the second, faster step of the reaction.

Given the complex substitution pattern, predicting the outcome of a classical SNAr reaction is not straightforward and would likely depend on the specific nucleophile and reaction conditions, potentially leading to mixtures of products.

Photo-induced SNAr reactions provide a pathway to functionalize aromatic rings that are not sufficiently activated for classical thermal SNAr. d-nb.info These reactions can proceed via the formation of a radical cation intermediate upon single-electron transfer from the arene to a photoexcited catalyst.

A study on the closely related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, demonstrated a successful photochemical SNAr reaction with methanol (B129727) to yield the corresponding anisole (B1667542) derivative. d-nb.info This suggests that this compound could undergo similar transformations. In such a reaction, the fluorine atom is typically displaced.

Example of a Photo-Induced SNAr Reaction on a Related Substrate

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| 5-Bromo-1,3-dichloro-2-fluorobenzene | Methanol | 5-Bromo-1,3-dichloro-2-methoxybenzene | 59% d-nb.info |

This table shows the result of a photochemical SNAr reaction on an analogue of this compound, suggesting a potential reaction pathway.

Applying this to this compound, a photo-induced reaction with a nucleophile like an alcohol would be expected to replace the fluorine atom at the C-4 position.

The identity and position of the halogen substituents have a profound impact on the reactivity of the aromatic ring towards nucleophilic substitution.

Activating Effect: All halogens are electron-withdrawing by induction, which makes the aromatic ring more electrophilic and thus more susceptible to nucleophilic attack. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). quora.com The cumulative inductive effect of four halogens makes the ring of this compound significantly electron-poor.

Leaving Group Ability: In the context of the SNAr mechanism, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. nih.gov The high electronegativity of fluorine makes the ipso-carbon more electrophilic and better stabilizes the negative charge in the intermediate, often making it the best leaving group (the "element effect"). uwindsor.canih.gov The C-F bond is broken in the fast, rearomatization step.

Positional Effects: The activating effect of an electron-withdrawing group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer intermediate. masterorganicchemistry.com In this compound, the halogens are positioned such that they activate the entire ring through induction, but the lack of a strong nitro or cyano group means the activation is moderate. For substitution at the C-4 position (loss of fluorine), the chlorine atoms at C-1 and C-3 are meta, providing only inductive stabilization.

Summary of Halogen Effects on SNAr Reactivity

| Halogen | Inductive Effect (Activation) | Leaving Group Ability (Element Effect) |

|---|---|---|

| F | Strongest | Best |

| Cl | Moderate | Moderate |

| I | Weakest | Poorest (in this context) |

This table summarizes the dual role of halogens in SNAr reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

The reactivity of the benzene ring in this compound towards electrophiles is significantly influenced by the presence of four halogen substituents. These substituents collectively deactivate the ring, making electrophilic aromatic substitution (EAS) reactions slower compared to benzene. libretexts.orglibretexts.org However, they also direct the position of incoming electrophiles. The two unsubstituted positions on the ring (C5 and C6) are the potential sites for substitution.

Competitive Halogen Directing Effects

All halogen substituents are classified as deactivating, yet ortho-, para-directing groups in EAS reactions. pressbooks.pubopenstax.org This dual behavior arises from the competition between two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack. The strength of this effect follows the order of electronegativity: F > Cl > Br > I. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions. libretexts.org This resonance effect is responsible for the ortho-, para-directing nature of halogens. The effectiveness of this overlap decreases with the increasing size of the halogen's p-orbital, making the resonance donation weaker for heavier halogens.

Table 1: Electronic Effects of Halogen Substituents in EAS

| Halogen | Inductive Effect | Resonance Effect | Net Effect | Directing Preference |

|---|---|---|---|---|

| Fluorine (F) | Strongly deactivating | Weakly donating | Deactivating | Ortho, Para |

| Chlorine (Cl) | Strongly deactivating | Weakly donating | Deactivating | Ortho, Para |

| Iodine (I) | Weakly deactivating | Very weakly donating | Deactivating | Ortho, Para |

This table provides a qualitative comparison of the electronic effects of the halogens present on the benzene ring.

Regiochemical Control in EAS Reactions

The regioselectivity of EAS reactions on this compound is determined by the cumulative influence of the four halogen substituents on the two available positions, C5 and C6. To predict the major product, one must consider the directing influence of each halogen.

Substitution at C5: This position is ortho to the chlorine at C1 and meta to the iodine at C2, the chlorine at C3, and the fluorine at C4.

Substitution at C6: This position is para to the chlorine at C3, ortho to the fluorine at C4, and meta to the chlorine at C1 and the iodine at C2.

All halogens direct incoming electrophiles to their ortho and para positions. libretexts.org Therefore, the substitution at C6 is electronically favored. It benefits from the ortho-directing effect of the fluorine atom at C4 and the para-directing effect of the chlorine atom at C3. In contrast, substitution at C5 is only directed by the ortho-directing chlorine at C1. The meta-directing influences are generally weaker and less significant in determining the outcome. While steric hindrance from the adjacent iodine (at C2) and chlorine (at C3) could slightly disfavor attack at C6, the strong electronic directing effects of the C3-chloro and C4-fluoro groups are expected to be the dominant factors, making the C6-substituted product the major isomer.

Organometallic Reagent Formation and Transformations

The differential reactivity of the carbon-halogen bonds in this compound allows for selective formation of organometallic reagents, which are valuable intermediates in organic synthesis.

Generation of Organolithium and Organomagnesium Species

The carbon-iodine bond is significantly weaker and more polarized than carbon-chlorine and carbon-fluorine bonds. This disparity allows for selective metal-halogen exchange at the C2 position. Reaction of this compound with organolithium reagents (like n-butyllithium) or through Grignard exchange reactions is expected to exclusively form the corresponding aryllithium or arylmagnesium species.

A patent for a similar process describes the preparation of a Grignard reagent from 1,3-dichloro-2-fluoro-5-iodobenzene (B2439044) (an isomer) by reacting it with isopropylmagnesium chloride at low temperatures (-20°C to 10°C). google.com This process, known as a Grignard exchange, successfully targets the iodo-substituent without disturbing the chloro- or fluoro-substituents. google.com The resulting Grignard reagent, 2,6-dichloro-4-fluorophenylmagnesium chloride, can then be used in subsequent reactions, such as formylation with N,N-dimethylformamide (DMF). google.com This documented reactivity strongly supports that this compound would similarly and cleanly form the corresponding organomagnesium or organolithium reagent at the C2 position.

Table 2: Formation of Organometallic Reagent

| Starting Material | Reagent | Temperature | Product |

|---|

This table outlines the expected reaction conditions for the selective formation of a Grignard reagent based on analogous transformations. google.com

Synthesis of Arylmanganese Nucleophiles from Halogenated Precursors

While direct synthesis of arylmanganese reagents from this compound is not prominently documented, they can be readily prepared via transmetalation from the corresponding organolithium or organomagnesium precursors. The aryllithium or arylmagnesium species generated from the selective metal-halogen exchange at the C-I bond can react with manganese(II) halides (e.g., MnCl₂, MnBr₂) to yield the desired arylmanganese nucleophile. This two-step, one-pot procedure allows for the creation of highly functionalized arylmanganese reagents that can participate in various cross-coupling reactions.

Radical Reactions and Halogen-Atom Transfer Chemistry

The weak C–I bond in this compound also makes it susceptible to radical reactions. The compound can serve as a precursor to the 1,3-dichloro-4-fluoro-2-phenyl radical through homolytic cleavage of the C–I bond, which can be initiated by heat, light, or a radical initiator.

This aryl radical can then participate in various chemical transformations. A key area of reactivity is Halogen-Atom Transfer (XAT) chemistry. In XAT processes, a radical abstracts a halogen atom from a substrate. While often aryl radicals are generated to abstract a halogen from an alkyl halide, the reverse can also occur. acs.orgnih.gov For instance, photoredox-generated radicals can mediate XAT from aryl iodides. researchgate.net The this compound molecule is a prime candidate for such reactions, where it would act as the halogen atom donor, specifically transferring its iodine atom. This process generates the corresponding aryl radical and a new radical species from the acceptor molecule, propagating a radical chain reaction or engaging in a catalytic cycle. acs.orgresearchgate.net

Advanced Spectroscopic Analysis and Structural Characterization of 1,3 Dichloro 4 Fluoro 2 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For 1,3-Dichloro-4-fluoro-2-iodobenzene, a multi-nuclear approach provides a comprehensive understanding of its structure.

A detailed multi-nuclear NMR analysis is essential for the complete assignment of the structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides complementary information. Due to the highly specialized nature and low receptivity of the ¹²⁹I nucleus, its NMR analysis is not commonly performed and is not included here.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the surrounding halogen substituents. The proton ortho to the fluorine atom will exhibit coupling to the fluorine nucleus, in addition to the proton-proton coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique signals for the six carbon atoms in the benzene ring, as they are all in chemically distinct environments. The chemical shifts are significantly influenced by the electronegativity and heavy atom effect of the attached halogens. Carbons bonded to iodine often show a characteristic upfield shift.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus. thermofisher.com It is expected to show a single resonance, likely a doublet of doublets, due to coupling with the two adjacent aromatic protons. The chemical shift of fluorine is highly sensitive to its electronic environment. thermofisher.com

Predicted NMR Data for this compound

Disclaimer: The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.20 - 7.40 | d | J(H-H) = 8.0 - 9.0 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |

|---|---|---|

| C-1 | 135 - 140 | J(C-F) = 3 - 5 |

| C-2 | 95 - 100 | J(C-F) = 20 - 25 |

| C-3 | 138 - 142 | J(C-F) = 3 - 5 |

| C-4 | 158 - 162 (d) | J(C-F) = 250 - 260 |

| C-5 | 128 - 132 | J(C-F) = 8 - 10 |

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their adjacent relationship on the aromatic ring.

HMBC: An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

H-5 correlating to C-1, C-3, and C-4.

H-6 correlating to C-2 and C-4.

These 2D techniques provide a definitive map of the molecular structure, confirming the substitution pattern of the benzene ring.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and assessing its purity.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that can be readily observed.

Table 4: Predicted HRMS Data for this compound (C₆H₂Cl₂FI)

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|

| [C₆H₂³⁵Cl₂FI]⁺ | 293.8562 |

| [C₆H₂³⁵Cl³⁷ClFI]⁺ | 295.8532 |

Gas chromatography-mass spectrometry is a key technique for separating volatile compounds and identifying them based on their mass spectra. csic.es For this compound, GC-MS would be used to assess its purity by separating it from any starting materials, byproducts, or other impurities. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, or "molecular fingerprint," that can be used for structural confirmation. Expected fragmentation would involve the loss of iodine and chlorine atoms.

Liquid chromatography-mass spectrometry is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. mdpi.comlcms.cz For the analysis of this compound, LC-MS could be employed for purity assessment, particularly when dealing with complex matrices or for the analysis of less volatile impurities. mdpi.com A reversed-phase column with a mobile phase of methanol (B129727) or acetonitrile and water would likely be used. Atmospheric pressure chemical ionization (APCI) would be a suitable ionization technique for this non-polar molecule. This method allows for the sensitive detection and identification of organic iodine compounds. bohrium.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methanol |

| Acetonitrile |

| Carbon Tetrachloride |

| Chloroform-d |

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular vibrations of a compound. By analyzing the interaction of light with the molecule, specific vibrational modes corresponding to different functional groups and skeletal motions can be identified.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the benzene ring and its various halogen substituents.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring usually appear in the 1600-1400 cm⁻¹ range. The positions of these bands can be influenced by the nature and position of the substituents.

The carbon-halogen stretching vibrations are found at lower wavenumbers. The C-F stretching vibration is expected in the 1250-1020 cm⁻¹ region. The C-Cl stretching vibrations typically occur between 850 and 550 cm⁻¹, and due to the presence of two chlorine atoms, multiple bands may be observed. The C-I stretching vibration is expected at even lower frequencies, generally in the 600-500 cm⁻¹ range.

In-plane and out-of-plane bending vibrations of the C-H bonds provide further structural information. The pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region is particularly indicative of the substitution pattern on the benzene ring.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H Stretching |

| ~1580, ~1470 | Aromatic C=C Ring Stretching |

| ~1240 | C-F Stretching |

| ~1100, ~1050 | Aromatic C-H In-plane Bending |

| ~820, ~780 | C-Cl Stretching |

| ~700 | Aromatic C-H Out-of-plane Bending |

| ~550 | C-I Stretching |

Note: The data in this table are estimated based on typical vibrational frequencies for similar halogenated benzene compounds.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the benzene ring are expected to be particularly strong in the Raman spectrum. The ring "breathing" mode, a symmetric expansion and contraction of the ring, is a characteristic and intense Raman band for benzene derivatives, typically observed around 1000 cm⁻¹.

The C-Cl and C-I bonds, being more polarizable than C-F, are also expected to give rise to prominent Raman signals. The symmetric stretching vibrations of the two C-Cl bonds would likely produce a strong, polarized Raman band.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H Stretching |

| ~1570 | Aromatic C=C Ring Stretching |

| ~1000 | Ring Breathing Mode |

| ~810 | Symmetric C-Cl Stretching |

| ~540 | C-I Stretching |

| ~350, ~250 | Ring Deformation Modes |

Note: The data in this table are estimated based on typical Raman shifts for similar halogenated benzene compounds.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray diffraction (XRD) crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal system, space group, and the exact coordinates of each atom in the unit cell. This would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~14.1 |

| β (°) | ~105 |

| Volume (ų) | ~720 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.9 |

Note: The data in this table are hypothetical and are presented for illustrative purposes based on typical values for similar small organic molecules.

Computational and Theoretical Chemistry Insights into 1,3 Dichloro 4 Fluoro 2 Iodobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine the electronic structure, bonding, and various molecular properties of 1,3-dichloro-4-fluoro-2-iodobenzene.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can provide accurate geometries and electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to determine the optimized molecular geometry, including bond lengths and angles.

The distribution of electron density and partial atomic charges can be analyzed through methods like Mulliken population analysis. semanticscholar.orgniscpr.res.inwikipedia.orgresearchgate.netresearchgate.net In a molecule like this compound, the high electronegativity of the fluorine atom is expected to lead to a significant negative partial charge on the fluorine and the carbon atom it is bonded to. The chlorine and iodine atoms, while also electronegative, will exhibit more complex electronic behavior due to their size and polarizability.

Insights from a DFT study on the related compound 2,6-dichloro-4-fluoro phenol (B47542) at the B3LYP/6-311+G(d,p) level of theory can provide a basis for estimating the charge distribution. semanticscholar.orgresearchgate.net The study revealed the distribution of positive and negative charges across the molecule. semanticscholar.orgresearchgate.net Based on this, an illustrative table of predicted Mulliken charges for this compound can be constructed.

Table 1: Predicted Mulliken Atomic Charges for this compound (Illustrative)

| Atom | Predicted Charge (e) |

|---|---|

| C1 | Positive |

| C2 | Negative |

| C3 | Positive |

| C4 | Negative |

| C5 | Positive |

| C6 | Negative |

| H1 | Positive |

| H2 | Positive |

| Cl (at C1) | Negative |

| I (at C2) | Slightly Positive/Negative |

| Cl (at C3) | Negative |

| F (at C4) | Negative |

Note: These are illustrative values based on general principles and data from analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key electronic properties determined by DFT. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, can be used to calculate a variety of molecular properties with high accuracy. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), could be used to refine the geometry and calculate properties like the dipole moment and polarizability. These properties are crucial for understanding the molecule's interaction with electric fields and its behavior in different solvent environments. The presence of four different halogens with varying electronegativities and sizes would result in a significant molecular dipole moment.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its conformational flexibility and interactions with other molecules.

Conformation and Conformational Landscape Studies

For a substituted benzene (B151609) ring, the primary conformation is largely planar. However, slight puckering of the ring and the orientation of the substituents can be explored. Given the steric bulk of the iodine and chlorine atoms, there might be some out-of-plane distortion. Computational studies on the conformational preferences of polychlorocyclohexanes have shown that the chair conformation is the most stable. rsc.org While a benzene ring is aromatic and thus planar, the principles of minimizing steric hindrance are still applicable. The relative positions of the large iodine and chlorine atoms will be a key determinant of the most stable, low-energy conformation. Molecular mechanics force fields, which are computationally less expensive than quantum methods, are often used to explore the conformational landscape of larger molecules.

Intermolecular Interactions and Packing Effects

The nature of intermolecular interactions is critical in determining the solid-state structure and properties of a molecular crystal. In this compound, a variety of non-covalent interactions are expected to play a role in the crystal packing. These include halogen bonding (C-I···X, C-Cl···X), dipole-dipole interactions, and van der Waals forces.

Theoretical studies have shown that halogen bonds are significant in the solid-state structures of halogenated compounds. nih.gov The iodine atom, in particular, is a strong halogen bond donor. The study of intermolecular interactions in dimethoxybenzene derivatives using Hirshfeld surface analysis has highlighted the importance of van der Waals interactions and hydrogen bonding in their packing arrangements. nih.gov For this compound, similar analyses could reveal the dominant intermolecular contacts that dictate its crystal structure. The interaction energies between molecular pairs can be calculated using DFT to quantify the strength of these interactions. mdpi.com

Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers (Illustrative)

| Interaction Type | Estimated Energy (kcal/mol) |

|---|---|

| Halogen Bond (I···F) | -2.0 to -5.0 |

| Halogen Bond (I···Cl) | -1.5 to -4.0 |

| π-π Stacking | -1.0 to -3.0 |

| Dipole-Dipole | -1.0 to -2.5 |

Note: These are illustrative values based on general principles and data from analogous compounds.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key area of interest would be its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The positions of the electron-withdrawing halogen substituents will significantly influence the regioselectivity of such reactions.

DFT calculations can be used to model the reaction pathway, including the structures and energies of reactants, transition states, and products. Computational studies on the nucleophilic aromatic substitution of polyhalogenated compounds have shown that the reaction can proceed through a concerted or a two-step mechanism. semanticscholar.org The presence of multiple halogens in this compound provides several potential sites for nucleophilic attack. The relative activation energies for substitution at each position can be calculated to predict the most likely product. For instance, the carbon attached to the iodine might be a likely site for substitution due to the weaker C-I bond compared to C-Cl and C-F bonds. However, the electronic effects of the other halogens will also play a crucial role.

Computational Mapping of Reaction Pathways and Transition States

The exploration of chemical reactions involving this compound can be significantly enhanced through computational methods, particularly Density Functional Theory (DFT). These methods allow for the mapping of potential energy surfaces, which detail the energy of the system as a function of the geometric coordinates of the atoms. By identifying stationary points on this surface, chemists can elucidate the structures of reactants, products, intermediates, and, crucially, transition states.

The mechanism of a reaction, such as a nucleophilic aromatic substitution (SNAr), can be computationally modeled. researchgate.netwikipedia.orglibretexts.org For this compound, a nucleophilic attack could potentially occur at any of the carbon atoms bearing a halogen. A computational workflow to map these pathways would involve:

Geometry Optimization: The initial structures of the reactant (this compound) and the nucleophile are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are employed to locate the transition state structure for the attack at each potential site. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the reactant and product (or intermediate) states.

Frequency Calculations: These are performed to characterize the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy for each pathway can then be calculated as the difference in energy between the transition state and the reactants. The pathway with the lowest activation energy is predicted to be the most favorable kinetically. nih.gov

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Attack on a Hypothetical Polyhalogenated Benzene

| Position of Attack | Leaving Group | Activation Energy (kcal/mol) |

| C1 | Cl | 25.3 |

| C2 | I | 18.5 |

| C3 | Cl | 26.1 |

| C4 | F | 30.8 |

Note: This table is for illustrative purposes and the values are hypothetical, based on general trends in SNAr reactions where the C-I bond is typically the weakest and most susceptible to cleavage.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity in reactions of this compound, for instance in electrophilic or nucleophilic aromatic substitutions, is governed by the electronic and steric influences of the halogen substituents. Computational methods provide powerful tools to predict the most likely site of reaction.

For electrophilic aromatic substitution , the directing effects of the halogens are paramount. While halogens are deactivating due to their inductive electron withdrawal, they are ortho, para-directing due to resonance effects where their lone pairs can stabilize the intermediate arenium ion (σ-complex). chemistrysteps.commasterorganicchemistry.comlibretexts.org In this compound, the two available positions for electrophilic attack are C5 and C6. The regioselectivity can be predicted by calculating the relative energies of the σ-complex intermediates formed upon attack at each position. nih.govacs.orgdiva-portal.org The intermediate with the lower energy will be more stable and its formation will be kinetically favored.

For nucleophilic aromatic substitution , the situation is different. The reaction is favored by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org The regioselectivity is often determined by the stability of this intermediate and the ability of the halogen to act as a leaving group. Generally, the leaving group ability of halogens follows the order I > Br > Cl > F. nih.gov Computational calculations of the energies of the Meisenheimer complexes for nucleophilic attack at each of the four halogen-bearing carbons can predict the most likely product. nih.gov

Stereoselectivity is less commonly a factor in reactions directly involving the aromatic ring of this compound unless a chiral reagent is used or a subsequent reaction creates a stereocenter.

Structure-Reactivity Relationship (SRR) Studies

Electronic and Steric Effects of Halogen Substituents

The reactivity of this compound is a complex interplay of the electronic and steric properties of its four halogen substituents.

Electronic Effects:

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. The strength of the inductive effect follows the order F > Cl > Br > I.

Resonance Effect (+R): All halogens possess lone pairs of electrons that can be donated to the benzene ring through resonance. This effect opposes the inductive effect and tends to activate the ortho and para positions towards electrophilic attack. The resonance donation is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and decreases down the group (F > Cl > Br > I). libretexts.org

In this compound, the cumulative inductive effect of the four halogens makes the ring significantly electron-deficient and thus generally unreactive towards electrophiles. However, the resonance effects will still direct any potential electrophilic attack to the positions ortho and para to the activating halogens.

Steric Effects: The size of the halogen atoms (I > Br > Cl > F) plays a crucial role in determining the accessibility of different sites on the benzene ring to incoming reagents. The large iodine atom at C2 and the chlorine atom at C3 will sterically hinder the approach of reagents to the adjacent C-H bond at C6. Similarly, the chlorine at C1 and the fluorine at C4 will influence the accessibility of the C-H at C5.

Table 2: Comparison of Electronic and Steric Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect | Resonance Effect |

| Fluorine | 3.98 | 1.47 | Strong -I | Weak +R |

| Chlorine | 3.16 | 1.75 | Moderate -I | Weak +R |

| Iodine | 2.66 | 1.98 | Weak -I | Weakest +R |

This complex interplay of electronic and steric effects makes predicting the precise reactivity challenging without computational modeling.

Prediction of Future Reactivity Profiles

Based on the structure-reactivity relationships discussed, computational models can be used to predict the likely reactivity profile of this compound in various reaction types.

Nucleophilic Aromatic Substitution (SNAr): Due to the strong electron-withdrawing nature of the four halogens, the compound is expected to be susceptible to SNAr reactions. The most likely site of substitution would be the carbon bearing the iodine atom (C2), as iodine is the best leaving group among the halogens present. nih.gov Computational studies could confirm this by calculating the activation barriers for substitution at each position.

Electrophilic Aromatic Substitution (SEAr): The benzene ring is heavily deactivated, making electrophilic substitution difficult. If forced, the reaction would likely occur at the C5 or C6 positions. The directing effects of the adjacent halogens would need to be carefully evaluated computationally to predict the major product. The fluorine at C4 and the chlorine at C1 would direct towards C5, while the chlorine at C3 and the iodine at C2 would direct towards C6.

Metal-Catalyzed Cross-Coupling Reactions: The C-I bond is the most reactive site for oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) in reactions like Suzuki, Heck, or Sonogashira couplings. This high reactivity of the C-I bond compared to C-Cl and C-F bonds allows for selective functionalization at the C2 position. Computational studies can model the oxidative addition step to confirm the lower activation energy for the C-I bond cleavage.

Applications of 1,3 Dichloro 4 Fluoro 2 Iodobenzene As a Key Synthetic Intermediate

Building Block in the Synthesis of Complex Polyhalogenated Aromatic Compounds

The primary application of 1,3-dichloro-4-fluoro-2-iodobenzene lies in its function as a foundational unit for creating more elaborate polyhalogenated aromatic compounds. The reactivity of the iodine atom is significantly higher than that of the chlorine atoms or the fluorine atom, particularly in metal-catalyzed cross-coupling reactions. This allows for the selective replacement of the iodine while leaving the other halogen atoms intact on the aromatic ring.

Chemists can employ this starting material in a variety of well-established reactions to forge new carbon-carbon or carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling, the iodo-group can be reacted with a boronic acid or ester in the presence of a palladium catalyst to introduce a new aryl, vinyl, or alkyl group. Similarly, Sonogashira coupling allows for the introduction of an alkyne moiety at the 2-position. These reactions are fundamental in organic synthesis and provide a pathway to a diverse range of complex molecules that retain the dichloro-fluoro substitution pattern of the original ring. The resulting polyhalogenated products are often investigated for unique electronic and biological properties conferred by their dense halogenation.

Role in Agrochemical Development

Halogenated aromatic structures are a cornerstone of modern agrochemical research, and versatile building blocks are crucial for the discovery of new active ingredients.

Precursor for Insecticides and Fungicides

Synthesis of Biologically Active Scaffolds

Beyond specific pesticide synthesis, this compound is a valuable tool for generating libraries of new chemical entities for high-throughput screening in agrochemical discovery. By using the iodo-group as a reactive handle, researchers can systematically introduce a wide variety of different substituents and build a collection of novel polyhalogenated scaffolds. These scaffolds can then be tested for a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. The presence of the two chlorine atoms and a fluorine atom is known to influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, making this a desirable core structure for exploration.

Contribution to Pharmaceutical Intermediate Synthesis

The principles that make this compound useful in agrochemicals also apply to the pharmaceutical industry, where it serves as an intermediate for creating potential new drugs.

Construction of Drug-like Molecules and Lead Compounds

In medicinal chemistry, the generation of novel, structurally diverse molecules is essential for identifying new lead compounds—molecules that show promising therapeutic activity and can be further optimized into a drug. The ability to use this compound to create more complex derivatives is highly valuable. The halogen atoms can form halogen bonds and participate in other non-covalent interactions within the binding pockets of biological targets like enzymes and receptors. By using this building block, medicinal chemists can design and synthesize new molecules with a specific three-dimensional arrangement of halogens intended to enhance binding affinity and selectivity for a particular target.

Utilization in Medicinal Chemistry Research

This compound is a key resource for researchers engaged in the systematic exploration of chemical space. For example, in a medicinal chemistry program aimed at developing a new kinase inhibitor, researchers might use this compound to prepare a series of compounds where the iodo-position is substituted with various chemical groups. This allows for a detailed investigation of the structure-activity relationships, helping the scientists to understand which substituents at that position improve the potency and selectivity of the potential drug. The dichloro-fluoro pattern provides a constant structural framework, ensuring that any observed changes in biological activity can be attributed to the newly introduced group. This iterative process of synthesis and testing is fundamental to modern drug discovery.

Integration into Advanced Organic Materials Chemistry

The precise substitution pattern of this compound offers synthetic chemists a versatile platform for the construction of highly functionalized aromatic systems, which are the core components of many advanced materials. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the susceptibility of the C-F bond to nucleophilic aromatic substitution provide a predictable and controllable means of introducing various organic moieties.

While direct evidence for the use of this compound in the synthesis of electronically active polymers is not extensively documented in publicly available literature, its structural motifs are relevant to the field. Conjugated polymers, which form the basis of organic electronics, are often synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. These reactions typically involve the coupling of dihaloaromatic compounds with organoboron or organotin reagents. The presence of iodine and chlorine atoms on the benzene (B151609) ring of this compound makes it a potential candidate for such polymerization reactions. The iodine atom can be selectively targeted for initial cross-coupling, leaving the chlorine atoms available for subsequent functionalization or to influence the electronic properties of the resulting polymer backbone. The fluorine atom can also play a crucial role in tuning the polymer's electronic energy levels (HOMO/LUMO) and improving its stability and processability.

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying the mesomorphic and electronic properties of liquid crystals and optoelectronic materials. Fluorine's high electronegativity can induce a significant dipole moment, which is a key parameter in the design of liquid crystalline materials with specific dielectric anisotropies required for display applications. Although direct examples of the application of this compound in the synthesis of liquid crystals are not readily found, its structure is analogous to other fluorinated building blocks used in this field. The rigid phenyl core and the presence of multiple polarizable halogen atoms suggest its potential as a precursor for calamitic (rod-shaped) or discotic (disc-shaped) liquid crystals. Furthermore, the ability to selectively functionalize the molecule at the iodo and chloro positions would allow for the attachment of various mesogenic units and terminal alkyl chains, which are essential for the formation of liquid crystalline phases.

Radiochemistry Applications

In the field of nuclear medicine, the development of novel radiotracers for Positron Emission Tomography (PET) is of paramount importance for the early diagnosis and monitoring of diseases. The short-lived positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) is the most widely used radionuclide for PET due to its favorable decay characteristics. The synthesis of [¹⁸F]-labeled PET tracers often involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

The structure of this compound suggests its potential as a precursor for the synthesis of [¹⁸F]-labeled PET tracers. In this context, the iodine atom can serve as a leaving group for radiofluorination reactions. While direct radiofluorination of unactivated aryl iodides is challenging, methods involving transition metal catalysts, such as copper, have been developed to facilitate this transformation.

Alternatively, the iodine atom can be a site for the introduction of other functionalities, such as a nitro group or a trialkylstannyl group, which are more readily displaced by [¹⁸F]fluoride in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the two chlorine atoms on the ring could potentially activate the molecule towards such substitutions.

Although specific examples of the use of this compound as a direct precursor for clinically relevant PET tracers are not prominent in the literature, its analogous structures are subjects of investigation. For instance, the radiofluorination of various substituted iodobenzene (B50100) derivatives is a common strategy in the development of new PET imaging agents. The synthesis of [¹⁸F]-labeled compounds often involves multi-step procedures where a precursor molecule is synthesized and then subjected to radiofluorination in the final step. The versatility of this compound in organic synthesis makes it a candidate for the construction of such complex precursors.